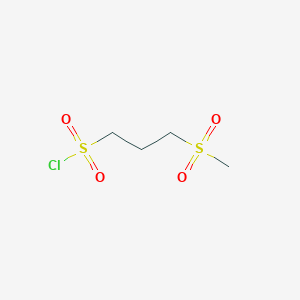

3-Methanesulfonylpropane-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylsulfonylpropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO4S2/c1-10(6,7)3-2-4-11(5,8)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDSTZIBQYMBDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methanesulfonylpropane-1-sulfonyl chloride

This guide provides a comprehensive overview of a proposed synthetic pathway for 3-Methanesulfonylpropane-1-sulfonyl chloride, a bifunctional molecule of interest to researchers and professionals in drug development and materials science. The elucidated pathway is grounded in established chemical principles and analogous, well-documented transformations.

Introduction and Strategic Overview

This compound is a valuable chemical intermediate, featuring two distinct sulfur-containing functional groups: a reactive sulfonyl chloride and a stable methanesulfonyl (sulfone) moiety. This unique structure allows for selective chemical modifications, making it an attractive building block in the synthesis of complex molecules.

The synthesis of this target molecule presents a unique challenge due to the presence of two sulfur atoms that must be brought to different oxidation states. A logical and efficient synthetic strategy involves a two-stage approach:

-

Stage 1: Synthesis of a Key Precursor: The initial phase focuses on constructing the carbon backbone with the two sulfur atoms at lower oxidation states. The selected precursor for this pathway is 3-(methylthio)-1-propanethiol.

-

Stage 2: Simultaneous Oxidative Chlorination: The second stage employs a robust oxidative chlorination reaction to concurrently convert the thiol group into a sulfonyl chloride and the thioether into a sulfone.

This approach is advantageous as it builds the molecular framework first and then performs the oxidations in a single, efficient step.

Proposed Synthetic Pathway

The proposed synthesis of this compound is outlined below. The pathway begins with the commercially available starting material, 3-(methylthio)-1-propanol.

Diagram: Overall Synthetic Pathway

An In-depth Technical Guide to 3-Methanesulfonylpropane-1-sulfonyl Chloride (CAS 72315-12-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Methanesulfonylpropane-1-sulfonyl Chloride, a bifunctional sulfonyl chloride building block. Recognizing the specific informational needs of researchers in organic synthesis and medicinal chemistry, this document moves beyond a simple recitation of data points to offer insights into its reactivity, handling, and strategic deployment in the development of novel chemical entities.

Core Molecular Identity and Physicochemical Profile

This compound, with the CAS Registry Number 72315-12-9, is a unique aliphatic sulfonyl chloride distinguished by the presence of a second sulfonyl group in the form of a methyl sulfone. This dual functionality imparts specific reactivity and physicochemical properties that are of interest in the design of complex molecular architectures.

Structural and Chemical Identifiers

A solid understanding of the molecule's identity is foundational to its application. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 72315-12-9 | [1][2][3] |

| IUPAC Name | 3-(methylsulfonyl)propane-1-sulfonyl chloride | [1] |

| Synonyms | This compound | [1] |

| Molecular Formula | C4H9ClO4S2 | [2] |

| Molecular Weight | 220.69 g/mol | [2] |

| InChI | 1S/C4H9ClO4S2/c1-10(6,7)3-2-4-11(5,8)9/h2-4H2,1H3 | [1] |

| InChIKey | RHDSTZIBQYMBDV-UHFFFAOYSA-N | [1] |

| SMILES | CS(=O)(=O)CCCS(=O)(=O)Cl |

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, some key physical properties have been reported, primarily from commercial suppliers.

| Property | Value | Notes |

| Physical Form | Powder | [1] |

| Melting Point | 62-65 °C | [1] |

| Boiling Point | 395.0 ± 25.0 °C | Predicted value |

| Density | 1.491 ± 0.06 g/cm³ | Predicted value |

The solid nature of this sulfonyl chloride at room temperature can offer handling advantages over more common liquid analogs, such as methanesulfonyl chloride.

Synthesis and Reactivity

The strategic value of this compound lies in its reactivity, which is dominated by the highly electrophilic sulfonyl chloride group.

Conceptual Synthesis Pathway

Caption: Plausible retrosynthetic pathway for this compound.

This pathway involves the initial sulfonation of a suitable 3-carbon synthon, followed by oxidation of the thioether to the sulfone, and subsequent chlorination to yield the final sulfonyl chloride. Numerous methods for the synthesis of sulfonyl chlorides from sulfonic acids or their salts are well-documented.[4]

Reactivity Profile and Mechanistic Considerations

The sulfonyl chloride functional group is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.[5][6] This reactivity is the cornerstone of its utility as a building block.

Caption: Workflow for the synthesis and evaluation of novel sulfonamides.

Potential as a Linker in Bioconjugation

The bifunctional nature of this molecule suggests its potential use as a linker in the development of bioconjugates, such as antibody-drug conjugates (ADCs). The sulfonyl chloride can react with a nucleophilic group on a payload molecule, while the alkyl chain provides spacing, and the methylsulfonyl group can modulate the overall properties of the linker-payload complex.

Safety and Handling

As with all sulfonyl chlorides, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: This compound is classified as causing severe skin burns and eye damage, and may cause respiratory irritation. [1]It is corrosive and moisture-sensitive.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.

Conclusion

This compound is a valuable, albeit not widely characterized, building block for organic and medicinal chemistry. Its key attribute is the ability to introduce a methylsulfonylpropyl moiety via the highly reactive sulfonyl chloride functional group. While a lack of extensive published experimental data necessitates careful characterization by the end-user, its structural features suggest significant potential for the synthesis of novel sulfonamides and other complex molecules in the pursuit of new therapeutic agents. Researchers are encouraged to leverage the general principles of sulfonyl chloride reactivity while exploring the unique contributions of the distal methylsulfonyl group to the properties of their target compounds.

References

-

Supporting Information for "Synthesis of sulfonyl chloride substrate precursors". (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). US4997535A - Method of manufacturing methanesulfonyl chloride.

-

SpectraBase. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

-

NIST. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). US3226433A - Making methanesulfonyl chloride.

-

Organic Syntheses. (n.d.). methanesulfonyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-acetyloxy-1-propanesulfonyl chloride. Retrieved from [Link]

-

Pacific Northwest National Laboratory. (n.d.). Methanesulfonyl chloride (CH3SO2Cl). Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanesulfonyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

-

NIST. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). US3993692A - Methane sulfonyl chloride and process of preparation.

-

NIST. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

-

Google Patents. (n.d.). US 2012/0309796 A1. Retrieved from [Link]

-

NIST. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). US2174492A - Preparation of alkane sulphonyl chlorides.

-

PubChem. (n.d.). 3-(Methylsulfonyl)benzenesulfonyl chloride. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Nanotechnology. (2020). A Profile of the Biological Activity of Functionalized Benzimidazolium Ionic Liquids. Retrieved from [Link]

-

PubMed. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloropropanesulphonyl chloride. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Nanotechnology. (n.d.). A Profile of the Biological Activity of Functionalized Benzimidazolium Ionic Liquids. Retrieved from [Link]

-

SpectraBase. (n.d.). Methanesulfonyl chloride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanesulfonyl chloride. Retrieved from [Link]

-

MDPI. (2023). Biological Activities of Natural Products III. Retrieved from [Link]

Sources

- 1. This compound | 72315-12-9 [sigmaaldrich.com]

- 2. This compound CAS#: 72315-12-9 [m.chemicalbook.com]

- 3. This compound | 72315-12-9 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Buy 3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride [smolecule.com]

- 6. 3-(Methylsulfanyl)benzene-1-sulfonyl Chloride|CAS 60036-46-6 [benchchem.com]

"3-Methanesulfonylpropane-1-sulfonyl chloride molecular structure"

An In-Depth Technical Guide to 3-Methanesulfonylpropane-1-sulfonyl Chloride: Structure, Reactivity, and Applications in Drug Discovery

Executive Summary

This compound is a bifunctional organosulfur compound of significant interest to the pharmaceutical and chemical synthesis sectors. Characterized by a propane backbone flanked by a terminal methanesulfonyl (mesyl) group and a highly reactive sulfonyl chloride moiety, this molecule serves as a versatile building block and linker. The sulfonyl chloride group provides a reactive handle for covalent modification, enabling the formation of stable sulfonamide and sulfonate ester linkages common in medicinal chemistry. Concurrently, the methanesulfonyl group is a well-regarded pharmacophore that can enhance aqueous solubility, metabolic stability, and hydrogen bonding potential, thereby improving the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates. This guide provides a comprehensive analysis of its molecular structure, chemical properties, reactivity, and strategic applications in modern drug discovery workflows.

Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental characteristics is paramount for its effective application in research and development.

Nomenclature and Identifiers

The compound is systematically identified by various chemical descriptors and registry numbers, ensuring unambiguous communication in scientific literature and chemical sourcing.

| Identifier | Value | Reference |

| Chemical Name | This compound | |

| Synonym(s) | 3-(methylsulfonyl)-1-propanesulfonyl chloride | |

| CAS Number | 72315-12-9 | [1] |

| Molecular Formula | C₄H₉ClO₄S₂ | [1][2] |

| Molecular Weight | 220.7 g/mol | |

| InChI Key | RHDSTZIBQYMBDV-UHFFFAOYSA-N | [2] |

| SMILES | CS(=O)(=O)CCCS(=O)(=O)Cl | [2] |

Core Molecular Structure Analysis

The structure of this compound features two key functional groups at opposite ends of a flexible three-carbon aliphatic chain.

-

The Sulfonyl Chloride (-SO₂Cl) Group : This is a potent electrophilic center. The sulfur atom is in a high oxidation state (+6) and is bonded to two electronegative oxygen atoms and a chlorine atom, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate.[3]

-

The Methanesulfonyl (-SO₂CH₃) Group : Often referred to as a mesyl group, this moiety is a strong electron-withdrawing group. In the context of drug design, it is recognized as a bioisostere for other functional groups and acts as a hydrogen bond acceptor, which can improve the solubility and metabolic stability of a parent molecule.[4]

-

The Propane Linker (-CH₂CH₂CH₂-) : The three-carbon chain provides flexibility and spatial separation between the two functional groups, allowing them to react independently and enabling its use as a linker in applications like Antibody-Drug Conjugates (ADCs) or PROTACs.

Physicochemical Data

The physical properties of the compound are consistent with a small, functionalized organic molecule.

| Property | Value | Reference |

| Physical Form | Powder / Light green solid | [5] |

| Melting Point | 62-65 °C | |

| Storage Temperature | 2-8 °C (Recommended) |

Chemical Reactivity and Mechanistic Insights

The utility of this compound is dictated by the distinct reactivity profiles of its two terminal groups.

The Electrophilic Nature of the Sulfonyl Chloride Group

The primary mode of reactivity involves the sulfonyl chloride functional group. As a strong electrophile, it readily reacts with a wide range of nucleophiles. This reaction typically proceeds through a two-step addition-elimination mechanism where the nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion.[3]

This reactivity is fundamental to its role in drug development, allowing for the facile synthesis of sulfonamides and sulfonate esters, two critical classes of compounds in pharmaceuticals.[6][7]

Key Reactions: Sulfonamide and Sulfonate Ester Formation

-

Sulfonamide Synthesis : Reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct yields stable sulfonamides.[3] Sulfonamides are a cornerstone of medicinal chemistry, found in antibacterial, anti-inflammatory, and anti-cancer agents.[7]

-

Sulfonate Ester Synthesis : Reaction with alcohols, typically in the presence of a base like pyridine, yields sulfonate esters. These esters can serve as effective leaving groups in subsequent nucleophilic substitution reactions or act as stable linkages themselves.[3]

Stability and Handling Considerations

Like most sulfonyl chlorides, this compound is sensitive to moisture.[3] It will slowly hydrolyze in the presence of water to form the corresponding sulfonic acid and hydrochloric acid. Therefore, it must be handled under anhydrous conditions and stored in a tightly sealed container in a dry environment. Its thermal decomposition can release toxic fumes, including hydrogen chloride and sulfur oxides.[8][9]

Synthesis and Purification

While commercial suppliers provide this reagent, understanding its synthesis is crucial for specialized applications or large-scale needs. A plausible and common industrial approach involves the oxidative chlorination of a suitable sulfur-containing precursor.

Proposed Synthetic Protocol

This protocol is a generalized procedure based on established methods for synthesizing sulfonyl chlorides from thioethers or thiols.[5][10] The direct precursor, 1-(methylsulfonyl)-3-mercaptopropane, would be the ideal starting material, though a more common route might start from 1-(methylthio)-3-(propylthio)propane.

Objective: To synthesize this compound via oxidative chlorination.

Materials:

-

1-(Methylthio)-3-mercaptopropane (or a related precursor)

-

Chlorine (gas) or N-Chlorosuccinimide (NCS)[10]

-

Aqueous acid (e.g., HCl)

-

Organic solvent (e.g., dichloromethane, DCM)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolution: Dissolve the sulfur-containing precursor in a suitable organic solvent (e.g., DCM) in a reaction vessel equipped with a stirrer and a gas inlet/outlet, and cool the mixture to 0-5 °C in an ice bath. Rationale: Cooling is essential to control the exothermic nature of the chlorination reaction and minimize side-product formation.

-

Oxidative Chlorination: Bubble chlorine gas slowly through the stirred solution while maintaining the low temperature. Alternatively, add a chlorinating agent like NCS portion-wise in an acidic aqueous medium.[10] Rationale: The chlorine acts as both the oxidant and the source of the chloride for the sulfonyl chloride group.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Once complete, carefully quench any excess chlorine with a reducing agent like sodium bisulfite solution. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize HCl), and brine. Rationale: The washing steps remove acidic byproducts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The unique bifunctional nature of this reagent makes it a valuable tool for medicinal chemists.

Role as a Bifunctional Linker and Building Block

The molecule can be used to connect two different molecular entities. For example, the sulfonyl chloride can be reacted with an amine on a targeting moiety (like an antibody or small molecule), while the mesyl group is retained to modulate the physicochemical properties of the final conjugate. Its defined length and chemical stability make it a predictable component in the rational design of complex therapeutic agents.

Leveraging the Methanesulfonyl Moiety for ADME Properties

The incorporation of a methanesulfonyl group is a common strategy in drug design to enhance drug-like properties.[4] This group can:

-

Increase Solubility: By acting as a strong hydrogen bond acceptor, it can improve interactions with water.

-

Reduce Basicity: The electron-withdrawing nature of the sulfone can lower the pKa of nearby basic centers, which can be crucial for optimizing cell permeability and avoiding off-target effects.

-

Improve Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, protecting adjacent parts of the molecule from enzymatic attack.[4]

This reagent allows for the direct installation of this beneficial group along with a reactive handle for further elaboration, making it a highly efficient building block for creating new chemical entities.

Late-Stage Functionalization

In modern drug discovery, the ability to modify complex, drug-like molecules at a late stage is highly valuable.[6] While this reagent is typically used to build up molecules, the principles of its reactivity are central to late-stage functionalization strategies where a pre-installed primary sulfonamide on a complex molecule is converted back into a sulfonyl chloride, which can then be coupled with various nucleophiles to rapidly generate a library of analogues for Structure-Activity Relationship (SAR) studies.[6]

Safety and Handling Protocols

Due to its reactivity, this compound must be handled with appropriate precautions. It is classified as a hazardous substance.

| Hazard Information | Precautionary Measures |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation. |

| Signal Word | Danger |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat are mandatory.[8][11] |

| Handling | Use only in a well-ventilated chemical fume hood. Avoid breathing dust or vapors. Keep away from moisture and incompatible materials (water, strong bases, alcohols).[8][11] |

| Spill Response | For small spills, absorb with an inert, dry material (e.g., sand, vermiculite) and place in a sealed container for disposal. Do not use water. Evacuate the area and ensure adequate ventilation.[8] |

| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[9] |

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design in the life sciences. Its molecular structure offers a pre-packaged combination of a highly versatile reactive site—the sulfonyl chloride—and a performance-enhancing pharmacophore—the methanesulfonyl group. This duality enables researchers and drug development professionals to efficiently construct complex molecules, fine-tune their physicochemical properties, and accelerate the discovery of new therapeutic agents. Proper understanding of its reactivity, handling requirements, and synthetic potential is key to unlocking its full value in the laboratory and beyond.

References

-

PubChemLite. (n.d.). This compound (C4H9ClO4S2). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHANESULFONYL CYANIDE. Retrieved from [Link]

-

SpectraBase. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

-

International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from [Link]

-

Barabe, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. Retrieved from [Link]

-

NIST WebBook. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

-

VPL. (n.d.). Methanesulfonyl chloride (CH3SO2Cl). Retrieved from [Link]

-

NIST WebBook. (n.d.). Mass spectrum of Methanesulfonyl chloride. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

- Google Patents. (n.d.). CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode.

- Google Patents. (n.d.). US3226433A - Making methanesulfonyl chloride.

-

EFORU. (n.d.). 3-(dimethylsulfamoyl)propane-1-sulfonyl chloride,CAS : 1018251-96-1. Retrieved from [Link]

-

AA Blocks. (n.d.). 1463435-85-9 | 3-[(3-chlorophenyl)methoxy]propane-1-sulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Difluoropropane-1-sulfonyl chloride. Retrieved from [Link]

Sources

- 1. This compound CAS#: 72315-12-9 [chemicalbook.com]

- 2. PubChemLite - this compound (C4H9ClO4S2) [pubchemlite.lcsb.uni.lu]

- 3. 3-(Methylsulfanyl)benzene-1-sulfonyl Chloride|CAS 60036-46-6 [benchchem.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. rsc.org [rsc.org]

- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 9. lobachemie.com [lobachemie.com]

- 10. CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

Navigating the Spectroscopic Landscape of 3-Methanesulfonylpropane-1-sulfonyl Chloride: A Technical Guide

For Immediate Release

Introduction: Unveiling a Bifunctional Molecule

3-Methanesulfonylpropane-1-sulfonyl chloride (C₄H₉ClO₄S₂) is a unique bifunctional molecule containing both a sulfone and a sulfonyl chloride group.[1] This dual functionality makes it a potentially versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The methanesulfonyl group is a common feature in many marketed drugs, often contributing to improved solubility and metabolic stability. The sulfonyl chloride group, on the other hand, is a reactive handle that allows for the facile introduction of the entire molecule into a larger scaffold, typically through reactions with amines or alcohols.

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification in a reaction mixture, for purity assessment, and for structural elucidation of its derivatives. This guide will provide a detailed prediction of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The predictions presented herein are derived from a careful analysis of the known spectroscopic data of 1-propanesulfonyl chloride and ethyl methyl sulfone, which serve as excellent model compounds for the two distinct parts of our target molecule.

Infrared (IR) Spectroscopy: The Vibrational Fingerprint

Infrared spectroscopy is a powerful tool for identifying the presence of specific functional groups in a molecule. For this compound, the IR spectrum is expected to be dominated by the strong stretching vibrations of the two sulfonyl groups.

Key Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1370-1350 & ~1180-1160 | Strong | Asymmetric and Symmetric SO₂ stretching (Sulfonyl Chloride) | Characteristic absorption bands for sulfonyl chlorides. Data from analogous compounds like 1-propanesulfonyl chloride confirm these ranges.[2] |

| ~1320-1280 & ~1150-1120 | Strong | Asymmetric and Symmetric SO₂ stretching (Sulfone) | Characteristic absorption bands for sulfones. Data from analogous compounds like ethyl methyl sulfone support these ranges.[3] |

| ~2950-2850 | Medium | C-H stretching (alkane) | Typical for the propyl chain. |

| ~1465 | Medium | C-H bending (alkane) | Typical for the propyl chain. |

| ~750-650 | Strong | S-Cl stretching | Expected for the sulfonyl chloride functional group. |

Experimental Protocol for IR Spectroscopy:

A standard approach for obtaining an IR spectrum of a solid sample like this compound (predicted to be a solid based on its melting point) would involve the Attenuated Total Reflectance (ATR) technique.

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.

-

The resulting spectrum is then processed and analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four non-equivalent sets of protons in the molecule.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-1 | ~3.8 - 4.0 | Triplet | 2H | The methylene group adjacent to the highly electron-withdrawing sulfonyl chloride group will be the most downfield. It will be split into a triplet by the adjacent H-2 protons.[4] |

| H-2 | ~2.3 - 2.5 | Multiplet | 2H | This central methylene group is coupled to both H-1 and H-3, resulting in a complex multiplet. |

| H-3 | ~3.2 - 3.4 | Triplet | 2H | This methylene group is adjacent to the electron-withdrawing methanesulfonyl group and will be shifted downfield, though to a lesser extent than H-1. It will be split into a triplet by the adjacent H-2 protons.[5] |

| H-4 (CH₃) | ~3.0 - 3.2 | Singlet | 3H | The methyl protons of the methanesulfonyl group are not coupled to any other protons and will therefore appear as a singlet.[5] |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

The ¹³C NMR spectrum is predicted to show four signals, one for each of the unique carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Position | Predicted Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C-1 | ~55 - 60 | The carbon atom directly attached to the sulfonyl chloride group will be significantly deshielded and appear at the lowest field. | | C-2 | ~20 - 25 | This central carbon of the propyl chain will be the most upfield signal. | | C-3 | ~50 - 55 | The carbon atom adjacent to the methanesulfonyl group will be deshielded, but to a lesser extent than C-1.[6] | | C-4 (CH₃) | ~40 - 45 | The methyl carbon of the methanesulfonyl group will appear in this region.[6] |

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample preparation is the same as for ¹H NMR. The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom.

Mass Spectrometry (MS): Deciphering the Molecular Mass and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 220, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotope peak at m/z 222 (M+2) with an intensity of about one-third of the molecular ion peak is also expected.[1]

-

Key Fragmentation Patterns:

-

Loss of Cl: A fragment at m/z 185, corresponding to the loss of a chlorine radical.

-

Loss of SO₂Cl: A fragment at m/z 121, resulting from the cleavage of the C-S bond of the sulfonyl chloride.

-

Loss of CH₃SO₂: A fragment at m/z 141, corresponding to the loss of the methanesulfonyl radical.

-

Cleavage of the propyl chain can also lead to various smaller fragments.

-

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

In the ion source, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) in a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Molecular Structure and Spectroscopic Correlations

To aid in the understanding of the predicted spectroscopic data, the following diagrams illustrate the molecular structure and the expected NMR correlations.

Caption: Molecular structure of this compound with atom numbering.

Caption: Predicted ¹H NMR spin-spin coupling correlations.

Conclusion: A Predictive Framework for Future Research

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging the known spectral characteristics of closely related compounds, we have constructed a detailed and reliable set of expected IR, NMR, and MS data. This information will be invaluable for any researcher working with this compound, enabling its confident identification and characterization. As experimental data becomes available, it will be interesting to compare it with the predictions laid out in this guide, which will not only validate the principles of spectroscopic prediction but also further our understanding of the structure-property relationships in this class of bifunctional molecules.

References

-

NIST. 1-Propanesulfonyl chloride. [Link]

-

NIST. 1-Propanesulfonyl chloride. [Link]

-

PubChem. 1-Propanesulfonyl chloride. [Link]

-

PubChem. 2-Propanesulfonyl chloride. [Link]

-

PubChem. Ethyl methyl sulfone. [Link]

-

NIST. Ethyl methyl sulphone. [Link]

-

NIST. 1-Propanesulfonyl chloride. [Link]

-

NIST. 1-Propanesulfonyl chloride. [Link]

- Smakman, R., & de Boer, T. J. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-163.

-

Molecules. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. [Link]

-

SpectraBase. 3-Chloro-1-propanesulfonyl chloride - Optional[MS (GC)] - Spectrum. [Link]

-

ResearchGate. Sulfur X-ray Absorption and Emission Spectroscopy of Organic Sulfones. [Link]

-

ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]

-

Taylor & Francis Online. ω-HYDROXY-1-ALKANESULFONYL CHLORIDES. [Link]

-

ResearchGate. Alkyl sulfone substrate scope.[a] [a] Reaction conditions: A mixture of.... [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0059667). [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0238505). [Link]

-

Doc Brown's Chemistry. propane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 propane 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]

-

Beilstein Journal of Organic Chemistry. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. [Link]

-

PMC. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of propane C3H8 analysis of chemical shifts ppm interpretation of C-13 .... [Link]

-

ResearchGate. Synthesis of Structurally Diverse Alkanesulfonyl Chlorides a. [Link]

-

NIST. (+)-Camphor-10-sulfonyl chloride. [Link]

-

PubChemLite. Ethyl methyl sulfone (C3H8O2S). [Link]

-

University of Puget Sound. 13-C NMR Chemical Shift Table.pdf. [Link]

-

MDPI. Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications. [Link]

-

Fisher Scientific. Ethyl Methyl Sulfone 98.0+%, TCI America™. [Link]

-

ResearchGate. Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications. [Link]

Sources

- 1. 1-Propanesulfonyl chloride [webbook.nist.gov]

- 2. 1-Propanesulfonyl chloride | C3H7ClO2S | CID 66279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Propanesulfonyl chloride (10147-36-1) 1H NMR spectrum [chemicalbook.com]

- 5. ETHYL METHYL SULFONE(594-43-4) 1H NMR spectrum [chemicalbook.com]

- 6. ETHYL METHYL SULFONE(594-43-4) 13C NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of 3-Methanesulfonylpropane-1-sulfonyl Chloride in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 3-Methanesulfonylpropane-1-sulfonyl chloride (CAS No. 72315-12-9), a key bifunctional reagent in organic synthesis, particularly in the development of pharmaceutical and specialty chemical products. This document collates essential physicochemical properties, presents a qualitative solubility profile in a range of common organic solvents, and offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. The guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to optimize reaction conditions, enhance purification strategies, and ensure the safe and effective use of this compound.

Introduction

This compound is a unique linear bifunctional molecule featuring two distinct sulfonyl functionalities: a methanesulfonyl group and a sulfonyl chloride group. This structure imparts a high degree of polarity and reactivity, making it a valuable building block for introducing sulfonyl-containing moieties into target molecules. The sulfonyl chloride group is a highly reactive electrophile, readily participating in reactions with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively. The methanesulfonyl group, in contrast, is relatively inert, providing a stable, polar functional group in the final product.

A thorough understanding of the solubility of this compound is a critical prerequisite for its effective application. Solubility dictates the choice of solvent for a given reaction, influencing reaction kinetics, yield, and purity of the product. Furthermore, knowledge of its solubility profile is essential for developing robust and scalable purification and formulation processes. This guide aims to provide a comprehensive overview of these solubility characteristics, grounded in established chemical principles and validated experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are fundamental to understanding its solubility behavior.

| Property | Value | Source |

| CAS Number | 72315-12-9 | Sigma-Aldrich[1] |

| Molecular Formula | C₄H₉ClO₄S₂ | ChemicalBook[2] |

| Molecular Weight | 220.7 g/mol | Sigma-Aldrich[1] |

| Appearance | White to off-white powder | Sigma-Aldrich[1] |

| Melting Point | 62-65 °C | Sigma-Aldrich[1] |

| Boiling Point | 395.0 ± 25.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.491 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale & Expert Insights |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited to dissolve the polar functionalities of the molecule without engaging in chemical reactions. DCM is often an excellent choice for reactions involving sulfonyl chlorides. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | Ethers are relatively polar and can solvate the molecule. THF is generally a better solvent than diethyl ether for moderately polar compounds due to its higher dielectric constant. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate | These polar aprotic solvents should effectively dissolve the compound. However, the potential for enolate formation under basic conditions should be considered in reaction design. |

| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | High | These solvents are highly polar and aprotic, making them excellent choices for dissolving this compound without promoting solvolysis.[3] |

| Esters | Ethyl acetate | Moderate | Ethyl acetate is a moderately polar aprotic solvent that is expected to be a suitable solvent for both reactions and extractions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents makes them less ideal for solvating the highly polar sulfonyl groups. Solubility is expected to be limited. |

| Alcohols | Methanol, Ethanol | Soluble (with reaction) | Alcohols are polar and will dissolve the compound, but they are also nucleophiles that will react with the sulfonyl chloride to form sulfonate esters.[3] This reactivity makes them generally unsuitable as inert solvents for this compound. |

| Water | Insoluble (with reaction) | The compound is expected to have very low solubility in water and will undergo rapid hydrolysis to the corresponding sulfonic acid.[4] | |

| Nonpolar Hydrocarbons | Hexanes, Heptane | Insoluble | The significant difference in polarity between the compound and these nonpolar solvents results in negligible solubility. |

Experimental Protocols for Solubility Determination

For applications requiring precise knowledge of solubility, the following experimental protocols can be employed. It is imperative that all experiments are conducted in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), as sulfonyl chlorides are corrosive and lachrymatory.[5]

Qualitative Solubility Determination (Rapid Assessment)

This method provides a quick and efficient way to screen for suitable solvents.

Objective: To rapidly assess the solubility of this compound in a range of organic solvents at ambient temperature.

Materials:

-

This compound

-

A selection of anhydrous organic solvents (see Table 1)

-

Small, dry test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the chosen anhydrous solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Record the observations for each solvent tested using the following criteria:

-

Soluble: The solid completely dissolves, resulting in a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[4]

-

Quantitative Solubility Determination (Gravimetric Shake-Flask Method)

The gravimetric method, often referred to as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound.[4]

Objective: To determine the quantitative solubility of this compound in a specific aprotic organic solvent at a given temperature.

Materials:

-

This compound

-

Selected anhydrous organic solvent (e.g., Dichloromethane, Acetonitrile)

-

Analytical balance

-

Sealable vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Pre-weighed glass vials for evaporation

Procedure:

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[4]

Separation of the Saturated Solution:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, dry glass vial. This step is critical to remove any undissolved microparticles.

Determination of Solute Mass:

-

Evaporate the solvent from the pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Once the solvent is completely removed, weigh the vial containing the solid residue on an analytical balance.

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight.

-

Express the solubility in the desired units, such as mg/mL or g/100 mL, by dividing the mass of the dissolved solid by the volume of the supernatant taken.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflows for the experimental determination of the solubility of this compound.

Caption: Workflow for Qualitative Solubility Determination.

Caption: Workflow for Quantitative Solubility Determination.

Safety and Handling Considerations

This compound is a reactive and corrosive compound. It is essential to handle it with appropriate safety precautions.

-

Handling: Always handle in a well-ventilated fume hood. Avoid inhalation of dust and vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Reactivity: The compound is moisture-sensitive and will react with water and other protic solvents (e.g., alcohols) to release hydrochloric acid.[5] All equipment and solvents used should be anhydrous.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8 °C.[1]

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. While quantitative data is sparse, a strong qualitative understanding can be achieved through the principles of chemical structure and reactivity. The compound is expected to be highly soluble in polar aprotic solvents such as dichloromethane and acetonitrile, and reactive towards protic solvents like alcohols and water. For precise applications, the detailed experimental protocols provided herein offer a robust framework for determining quantitative solubility. By leveraging the information and methodologies presented in this guide, researchers and developers can make informed decisions regarding solvent selection, leading to optimized, scalable, and safe chemical processes.

References

-

Methanesulfonyl chloride . Wikipedia. [Link]

Sources

An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Group in 3-Methanesulfonylpropane-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 3-Methanesulfonylpropane-1-sulfonyl chloride, a bifunctional molecule of significant interest in synthetic chemistry and drug development. The core focus of this document is the differential reactivity between the sulfonyl chloride and the sulfone moieties present within the same aliphatic chain. We will explore the underlying electronic and steric factors governing this chemoselectivity, detail the primary reaction pathways of the sulfonyl chloride group, and provide field-proven experimental protocols for its selective transformation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile building block.

Introduction: The Dichotomy of Sulfur(VI) in a Single Molecule

This compound, with the chemical structure CS(=O)(=O)CCCS(=O)(=O)Cl, presents a fascinating case study in chemoselectivity.[1] It incorporates two highly oxidized sulfur(VI) centers within a short propyl chain: a methanesulfonyl group (a sulfone) at the 3-position and a sulfonyl chloride at the 1-position. While both groups feature a hexavalent sulfur atom, their reactivity profiles are markedly different.

The sulfonyl chloride functional group is a cornerstone in organic synthesis, prized for its high reactivity as an electrophile.[2] The sulfur atom is rendered highly electron-deficient by two oxygen atoms and a chlorine atom, making it susceptible to attack by a wide range of nucleophiles, with the chloride ion acting as an excellent leaving group.[2] Conversely, the sulfone group is characterized by its general stability and chemical inertness under many conditions.[3][4] The carbon-sulfur bonds in a sulfone are strong, and there is no inherent leaving group attached to the sulfur atom.

This inherent difference in reactivity is the central theme of this guide. Understanding and exploiting this differential reactivity allows for the selective functionalization of the sulfonyl chloride terminus while preserving the sulfone moiety, making this compound a valuable synthon for introducing a sulfone-containing aliphatic chain into target molecules.

Core Reactivity: A Tale of Two Sulfonyl Groups

The primary determinant of the reactivity of this compound is the pronounced electrophilicity of the sulfonyl chloride's sulfur atom compared to that of the sulfone.

-

The Sulfonyl Chloride Group: This is the molecule's reactive "hotspot." It readily undergoes nucleophilic substitution reactions with a vast array of nucleophiles, including amines, alcohols, thiols, and water.[5] These reactions are fundamental to the creation of sulfonamides, sulfonate esters, and sulfonic acids, respectively.[5] The mechanism of these substitutions is generally considered to be a concerted SN2-like process or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate.[2]

-

The Methanesulfonyl (Sulfone) Group: In stark contrast, the sulfone group is exceptionally stable. It does not react with typical nucleophiles under standard conditions. While the sulfur atom is electron-poor, it lacks a leaving group. Cleavage of the C-S bonds in a sulfone requires harsh reductive conditions, such as with active metals like sodium or aluminum amalgam, which are far more forcing than the conditions needed to react with the sulfonyl chloride.[4]

This disparity in reactivity allows for highly selective transformations, as illustrated in the logical flow diagram below.

Caption: Logical diagram illustrating the chemoselective reactivity.

Key Synthetic Transformations

The sulfonyl chloride group in this compound is the primary handle for synthetic elaboration. Below are the most critical transformations, with a focus on the conditions that ensure the preservation of the distal sulfone group.

Sulfonamide Formation

The reaction with primary or secondary amines is one of the most robust and widely used transformations of sulfonyl chlorides. This reaction forms a stable sulfonamide linkage, a common motif in pharmaceuticals.

Mechanism: The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A proton is subsequently lost from the nitrogen, typically facilitated by a mild base or a second equivalent of the amine, to yield the neutral sulfonamide and hydrochloric acid.

Experimental Protocol: Synthesis of N-Benzyl-3-(methylsulfonyl)propane-1-sulfonamide

-

Reagent Preparation:

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.2 M in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate vessel, prepare a solution of benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq) in the same solvent.

-

-

Reaction Execution:

-

Cool the solution of the sulfonyl chloride to 0 °C using an ice-water bath.

-

Add the amine/base solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzyl-3-(methylsulfonyl)propane-1-sulfonamide.

-

Caption: Experimental workflow for selective sulfonamide formation.

Sulfonate Ester Formation

Reaction with alcohols in the presence of a base yields sulfonate esters. These esters are excellent leaving groups in their own right, making this transformation a valuable strategy for activating hydroxyl groups for subsequent nucleophilic substitution reactions.

Mechanism: The alcohol, typically deprotonated by a base to form a more nucleophilic alkoxide, attacks the sulfonyl chloride. The reaction is often performed in the presence of a non-nucleophilic base like pyridine or triethylamine, which also serves to neutralize the HCl byproduct.

Hydrolysis

Exposure to water will lead to the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid.[6][7][8] This reaction can be slow with neutral water but is accelerated by base.[8] It is a critical consideration for the handling and storage of this compound, which should be kept under anhydrous conditions to maintain its integrity.[6]

Table 1: Summary of Key Reactions and Conditions

| Reaction Type | Nucleophile | Typical Conditions | Product Functional Group |

| Sulfonamide Formation | Primary/Secondary Amine | Amine (1.1 eq), Base (e.g., TEA), DCM, 0°C to RT | Sulfonamide (-SO₂-NR₂) |

| Sulfonate Ester Formation | Alcohol | Alcohol (1.0 eq), Pyridine or TEA, DCM, 0°C to RT | Sulfonate Ester (-SO₂-OR) |

| Hydrolysis | Water | H₂O, often with base catalysis | Sulfonic Acid (-SO₃H) |

Reduction of the Sulfonyl Chloride

The sulfonyl chloride group can be selectively reduced to a thiol. This transformation requires stronger reducing agents. Care must be taken to choose a reagent that will not affect the sulfone moiety.

Selective Reduction: While powerful hydrides like lithium aluminum hydride (LiAlH₄) can reduce both sulfonyl chlorides and sulfones, milder conditions can achieve selectivity. For instance, using zinc dust in an acidic medium or triphenylphosphine can often selectively reduce the sulfonyl chloride to the corresponding thiol or disulfide, leaving the sulfone intact.[9]

Mechanistic Considerations and Causality

The chemoselectivity observed in the reactions of this compound is a direct consequence of the electronic properties of the two sulfur-containing functional groups.

-

Electrophilicity: The sulfur atom in a sulfonyl chloride (R-SO₂Cl) is significantly more electrophilic than the sulfur in a sulfone (R-SO₂-R'). This is because the chlorine atom is highly electronegative and a good leaving group, which polarizes the S-Cl bond and provides a low-energy pathway for nucleophilic attack.

-

Leaving Group Ability: The chloride ion (Cl⁻) is an excellent leaving group, making the substitution reaction thermodynamically favorable. The sulfone group, by contrast, has two carbon-sulfur bonds, and the alkyl or aryl groups are exceptionally poor leaving groups.

-

Kinetic vs. Thermodynamic Control: Under standard nucleophilic substitution conditions, the reaction at the sulfonyl chloride center is kinetically favored by a large margin. The activation energy for a nucleophile to attack the sulfonyl chloride is much lower than that required to attack the sulfone's sulfur or cleave a C-S bond.

Conclusion and Future Outlook

This compound is a powerful and versatile building block whose utility is derived directly from the differential reactivity of its two sulfonyl groups. The highly electrophilic sulfonyl chloride serves as a reactive handle for the introduction of the 3-methanesulfonylpropyl moiety via robust and high-yielding reactions such as sulfonamide and sulfonate ester formation. The chemical inertness of the sulfone group under these conditions ensures that reactions proceed with high chemoselectivity.

For professionals in drug discovery and materials science, this molecule offers a reliable method to incorporate a polar, stable, and synthetically versatile sulfone-containing tether. Future research may explore the development of orthogonal protection/deprotection strategies to allow for selective reaction at either sulfur center, further expanding the synthetic utility of this and related bifunctional scaffolds.

References

-

PubMed. (n.d.). Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH. Retrieved from [Link]

-

PMC. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

-

RSC Publishing. (n.d.). Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of sulfonyl chlorides. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

-

ResearchGate. (n.d.). A Convenient Synthesis of Novel 3-(Heterocyclylsulfonyl)propanoic Acids and Their Amide Derivatives. Retrieved from [Link]

-

Columbia University. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Retrieved from [Link]

- Google Patents. (n.d.). US2744907A - Production of heterocyclic sulfonyl chlorides.

-

IUPAC. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Retrieved from [Link]

-

ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Retrieved from [Link]

-

RSC Publishing. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Retrieved from [Link]

-

PMC. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C4H9ClO4S2) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reductive desulfonylation - Wikipedia [en.wikipedia.org]

- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 6. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability of 3-Methanesulfonylpropane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Criticality of Thermal Stability

In the landscape of pharmaceutical development and fine chemical synthesis, the predictability of a molecule's behavior under thermal stress is paramount. 3-Methanesulfonylpropane-1-sulfonyl chloride, a bifunctional molecule featuring two distinct sulfonyl moieties, presents a unique case for thermal stability analysis. Its dual reactive sites—the sulfonyl chloride and the methyl sulfone—suggest a complex thermal degradation profile that must be thoroughly understood to ensure safe handling, define processing limits, and guarantee the integrity of synthetic pathways. This guide provides a comprehensive framework for evaluating the thermal stability of this compound, grounded in established analytical techniques and extrapolated from the behavior of analogous sulfonyl chlorides.

The Chemical Landscape of this compound

The structure of this compound incorporates both a reactive sulfonyl chloride group and a stable methyl sulfone. The sulfonyl chloride is a well-known functional group used extensively in the synthesis of sulfonamides and sulfonate esters.[1][2] The methyl sulfone group, on the other hand, is generally considered to be chemically robust. The thermal stability of this molecule is therefore likely to be dictated by the less stable sulfonyl chloride functionality.

Theoretical Underpinnings of Sulfonyl Chloride Thermal Decomposition

The thermal decomposition of sulfonyl chlorides can proceed through various mechanisms, which are influenced by the molecular structure and the presence of impurities. For alkanesulfonyl chlorides, two primary decomposition pathways are generally considered:

-

Homolytic Scission: This involves the breaking of the S-Cl or C-S bond to form radical intermediates. This pathway often requires high temperatures or the presence of a radical initiator.[3]

-

Ionic Mechanisms: In the presence of polar solvents or catalysts, an ionic decomposition pathway may be favored.[3][4]

Given the structure of this compound, it is plausible that thermal decomposition is initiated at the sulfonyl chloride group. The potential for intramolecular reactions and the influence of the distal methyl sulfone group on the decomposition kinetics are key questions that can be addressed through rigorous experimental investigation.

A Multi-faceted Approach to Experimental Thermal Stability Assessment

A comprehensive evaluation of thermal stability necessitates the use of multiple analytical techniques. The following triad of thermoanalytical methods provides a robust and self-validating system for characterizing the thermal behavior of this compound.

Differential Scanning Calorimetry (DSC)

Principle & Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is an essential tool for identifying thermal events such as melting, crystallization, and decomposition, and for quantifying the enthalpy changes associated with these events. For this compound, DSC can be used to determine its melting point and to detect the onset of exothermic decomposition, a critical parameter for assessing thermal hazards.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or gold-plated stainless steel pan. The use of a hermetically sealed pan is crucial to contain any volatile decomposition products.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the expected decomposition. A typical range would be from 25°C to 350°C.

-

Maintain a constant flow of inert gas (e.g., nitrogen) to provide a controlled atmosphere.

-

-

Data Analysis: Analyze the resulting thermogram to determine the melting point (peak of the endotherm) and the onset temperature of decomposition (the temperature at which the exothermic deviation from the baseline begins).

Thermogravimetric Analysis (TGA)

Principle & Rationale: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which a material begins to degrade and to quantify the mass loss associated with decomposition.[5] When coupled with an evolved gas analyzer (EGA) such as a mass spectrometer or an FTIR spectrometer, TGA can also identify the gaseous products of decomposition.

Experimental Protocol:

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program:

-

Equilibrate the sample at room temperature.

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature where no further mass loss is observed (e.g., 500°C).

-

Maintain a continuous flow of inert gas (e.g., nitrogen) over the sample.

-

-

Data Analysis: The TGA curve will show the percentage of mass loss versus temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Accelerating Rate Calorimetry (ARC)

Principle & Rationale: ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample during an exothermic reaction under near-adiabatic conditions. It is a key tool for assessing "worst-case" thermal runaway scenarios. The data obtained from ARC can be used to calculate kinetic parameters and to estimate the time to maximum rate under adiabatic conditions.

Experimental Protocol:

-

Sample Preparation: A larger sample size (typically 1-5 g) is loaded into a spherical, high-pressure-resistant sample bomb (e.g., made of titanium or Hastelloy C).

-

Instrument Setup: The sample bomb is placed in the ARC calorimeter.

-

Thermal Program (Heat-Wait-Seek):

-

The sample is heated in small, discrete steps (e.g., 5°C).

-

After each heating step, the system waits for thermal equilibrium.

-

The instrument then monitors the sample's self-heating rate. If the self-heating rate exceeds a predefined threshold (e.g., 0.02°C/min), the instrument switches to an adiabatic mode, where the surrounding heaters match the sample temperature, thus preventing heat loss to the environment.

-

-

Data Analysis: The ARC data provides a plot of self-heating rate versus temperature, as well as pressure versus temperature. From this, the onset temperature of a self-accelerating decomposition can be determined, along with critical safety parameters like the temperature of no return (TNR) and the time to maximum rate (TMR).

Anticipated Thermal Profile and Data Interpretation

Based on the known chemistry of sulfonyl chlorides, the following thermal behavior for this compound can be anticipated:

Data Summary Table

| Parameter | Analytical Technique | Expected Observation | Significance |

| Melting Point | DSC | Endothermic peak | Defines the transition from solid to liquid phase. |

| Onset of Decomposition | DSC, TGA, ARC | Exothermic event (DSC, ARC), Mass loss (TGA) | Indicates the temperature at which thermal degradation begins. |

| Decomposition Products | TGA-EGA | SO₂, HCl, organic fragments | Provides insight into the decomposition mechanism. |

| Adiabatic Self-Heating | ARC | Temperature and pressure rise | Crucial for assessing thermal runaway hazards. |

The decomposition of this compound is expected to be an exothermic process, as is typical for sulfonyl chlorides. The primary decomposition products are likely to include sulfur dioxide (SO₂) and hydrogen chloride (HCl), along with other chlorinated and sulfonated organic fragments.[6][7]

Visualization of Experimental Workflows

DSC Experimental Workflow

Caption: Workflow for TGA analysis.

Safe Handling and Storage: A Proactive Approach to Stability

Given the reactivity of sulfonyl chlorides, stringent handling and storage protocols are essential to prevent premature degradation and ensure laboratory safety.

-

Moisture Sensitivity: this compound is expected to be sensitive to moisture, hydrolyzing to the corresponding sulfonic acid and hydrochloric acid. [1]Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in tightly sealed containers in a dry environment.

-

Temperature Control: To minimize the risk of thermal decomposition, the compound should be stored in a cool, well-ventilated area, away from heat sources. [8][9]Refrigerated storage (2-8°C) is recommended for long-term stability. * Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and alcohols, as these can promote decomposition or undergo vigorous reactions. [6]

Conclusion: A Roadmap to Thermal Characterization

While direct experimental data on the thermal stability of this compound is not yet prevalent in the literature, a comprehensive understanding of its thermal properties can be achieved through a systematic application of established thermoanalytical techniques. By employing DSC, TGA, and ARC in a coordinated manner, researchers and drug development professionals can confidently characterize the thermal hazards, define safe operating limits, and ensure the successful application of this versatile chemical intermediate. This guide provides the theoretical framework and practical methodologies to embark on this critical analytical journey.

References

- Request PDF. (2025, June 17). Thermal instability of 1-butyl-3-methylimidazolium chloride ionic liquid.

- PubMed. (2025, October 28). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy.

- Sigma-Aldrich. (2024, November 19). SAFETY DATA SHEET.

- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.

- Organic Syntheses. (n.d.). Methanesulfonyl chloride.

- ACS Publications. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates.

- HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.

- ACS Publications. (n.d.). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Retrieved from Industrial & Engineering Chemistry Research.

- Organic Syntheses. (n.d.). Methanesulfonyl cyanide.

- The Journal of Organic Chemistry. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v.

- NIH. (n.d.). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process.

- FUJIFILM Wako. (n.d.). SAFETY DATA SHEET.

- Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.

- NIH. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.

- Wikipedia. (n.d.). Methanesulfonyl chloride.

- ResearchGate. (n.d.). Methanesulfonyl Chloride (CH3SO2Cl) Decomposition as a Key Step for Low‐Temperature Methane Conversions | Request PDF.

- Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.

- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.

- Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors.

- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

- Wikipedia. (n.d.). Sulfonyl halide.

- Wikipedia. (n.d.). Methanesulfonyl chloride.

- Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS CAS No.

- NETZSCH Analyzing & Testing. (n.d.). Organics.

- Organic Syntheses. (n.d.). Methanesulfinyl Chloride.

- MDPI. (n.d.). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development.

- BenchChem. (2025). An In-depth Technical Guide on the Thermal Stability and Degradation of 3-Methyl-1-vinyl-1H-imidazolium chloride.

Sources

- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

"hazards and safety precautions for 3-Methanesulfonylpropane-1-sulfonyl chloride"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Guide to the Safe Handling of 3-Methanesulfonylpropane-1-sulfonyl Chloride

Executive Summary and Introduction

This compound (CAS No. 72315-12-9) is a bifunctional organosulfur compound.[1] Its structure contains two key reactive sites: a sulfonyl chloride (-SO₂Cl) and a sulfone (-SO₂-). The sulfonyl chloride group, in particular, renders the molecule highly reactive, making it a valuable intermediate in organic synthesis, likely for the introduction of the methanesulfonylpropyl moiety into target molecules. However, this high reactivity is also the source of significant hazards.

This guide provides a comprehensive overview of the hazards associated with this compound and details the necessary safety precautions and handling procedures. The protocols described herein are designed to empower researchers to work safely with this compound by fostering a deep understanding of the principles behind each safety measure. Adherence to these guidelines is critical for mitigating risk and ensuring the well-being of laboratory personnel.

Hazard Identification and Core Properties

The primary hazards of this compound stem from its classification as a sulfonyl chloride. These compounds are universally regarded as corrosive and highly reactive.[2] The official hazard classification for this specific compound underscores these risks.

GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

The signal word for this chemical is "Danger" .

Physicochemical Data Summary

A summary of the key physical and chemical properties is essential for a comprehensive risk assessment.

| Property | Value | Source |

| CAS Number | 72315-12-9 | [1][3] |

| Molecular Formula | C₄H₉ClO₄S₂ | [1] |

| Molecular Weight | 220.69 g/mol | [1] |

| Physical Form | Powder | |

| Melting Point | 62-65 °C |